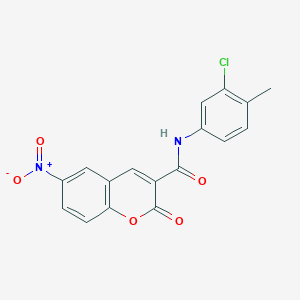

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Historical Development and Classification

Chromene derivatives, characterized by a benzopyran backbone, have been studied since the early 20th century for their natural occurrence in plants and microbes. The integration of carboxamide moieties at the C3 position emerged in the 1980s as a strategy to enhance bioactivity and metabolic stability. Chromene-3-carboxamides are classified into two primary categories:

- 2H-chromenes : Featuring a keto group at position 2, as seen in N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide.

- 4H-chromenes : Possessing a substituent at position 4, often synthesized via Knoevenagel condensations .

Early synthesis methods relied on single-step reactions, but advancements in multi-component protocols, such as DABCO-catalyzed one-pot syntheses, enabled efficient production of diverse derivatives . By the 2010s, virtual screening techniques identified chromene-3-carboxamides as potent inhibitors of enzymes like AKR1B10, a tumor marker .

Structural Features of Chromene-3-carboxamide Derivatives

The core structure comprises a chromene ring fused to a carboxamide group. Key structural variations include:

- Substituents on the chromene ring : Nitro, hydroxy, or alkoxy groups at positions 6, 7, or 8 modulate electronic properties.

- Aryl/alkyl groups on the carboxamide : The N-(3-chloro-4-methylphenyl) group in the target compound introduces steric bulk and lipophilicity.

The planar chromene system facilitates π-π stacking with biological targets, while the carboxamide acts as a hydrogen bond donor/acceptor. For example, the 6-nitro group in this compound enhances electron-withdrawing effects, stabilizing interactions with enzyme active sites .

Table 1: Structural Comparison of Representative Chromene-3-carboxamides

Importance of this compound in Medicinal Chemistry

This compound exemplifies rational drug design through its dual functionality:

- **En

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O5/c1-9-2-3-11(8-14(9)18)19-16(21)13-7-10-6-12(20(23)24)4-5-15(10)25-17(13)22/h2-8H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMHUEOXFONJSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves several steps. One common method includes the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo[1,3]oxazin-4-one in the presence of acetic acid as a solvent. This reaction yields the desired compound with good purity and yield . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Chemical Reactions Analysis

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines, including studies that report IC50 values indicating significant cytotoxicity against specific tumor types .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity, making it a candidate for further exploration as an antimicrobial agent. Studies have evaluated its efficacy against various pathogens, revealing minimum inhibitory concentrations (MICs) that suggest potential use in treating infections .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, such as monoamine oxidases (MAOs). This inhibition can be crucial for developing treatments for neurological disorders where MAO activity is implicated . The structure of the compound allows it to interact effectively with enzyme active sites.

Biological Mechanisms

The mechanism of action of this compound involves interaction with biological targets such as enzymes and receptors. The presence of the nitro group and the chlorinated aromatic ring enhances its binding affinity and selectivity towards these targets, contributing to its bioactivity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 0.65 µM, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy Assessment

In another study, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated strong antimicrobial activity with MIC values below 0.25 µg/mL, suggesting its potential utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target cells or organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, we analyze structurally analogous coumarin-carboxamides, focusing on substituent effects and biological activities.

Structural and Functional Group Variations

The table below summarizes key differences among comparable compounds:

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups: The 6-nitro group in the target compound contrasts with 6-methoxy (electron-donating) in ’s analog. Methoxy groups, however, may enhance solubility but reduce reactivity.

Phenyl Substituent Effects :

- The 3-chloro-4-methylphenyl group in the target compound differs from C48’s ethylpiperazine-modified phenyl ring. Piperazine derivatives in C48 likely improve water solubility and hydrogen-bonding capacity, contributing to its high AChE inhibition . The absence of this group in the target compound suggests lower solubility but possibly greater membrane permeability due to increased lipophilicity.

- Trifluoromethyl () and sulfamoyl () substituents introduce distinct electronic and steric profiles. The CF₃ group in ’s compound significantly boosts lipophilicity, which could enhance blood-brain barrier penetration, while sulfamoyl groups () may confer antibacterial properties.

Biological Activity: C48’s AChE inhibition (IC₅₀ ~0.8 µM) highlights the importance of hybridizing coumarins with pharmacophoric groups like piperazine. The target compound lacks such a moiety, but its nitro group may partially compensate by interacting with AChE’s catalytic site .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for ’s sulfamoylphenyl derivative, which employs acetic acid and sodium acetate for carboxamide formation. However, introducing nitro groups may require additional nitration steps.

Biological Activity

N-(3-chloro-4-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name: This compound . It features a chromene core with a nitro group and a piperazine ring, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 425.84 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes. For instance, studies have demonstrated its moderate inhibitory effects on COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .

- Antioxidant Activity : The nitro group in the compound enhances its ability to scavenge free radicals, contributing to its antioxidant effects. This property is crucial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of derivatives related to this compound. For example, compounds with similar structural features have demonstrated significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial efficacy .

Anti-inflammatory Effects

In vivo studies have indicated that this compound exhibits anti-inflammatory activity. The compound was evaluated using animal models where it significantly reduced inflammation markers compared to control groups .

Case Studies

- In Vitro Studies : A study investigated the effect of the compound on human cancer cell lines, showing cytotoxicity against breast cancer (MCF-7) cells with IC50 values indicating effective dose ranges for therapeutic applications .

- Docking Studies : Molecular docking simulations have been performed to predict how the compound interacts with target proteins involved in inflammation and cancer pathways. These studies revealed favorable binding interactions that correlate with observed biological activities .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antimicrobial | 0.22 - 0.25 | Various pathogens |

| Similar derivatives | Anti-inflammatory | Varies | COX, LOX |

| Other chromene derivatives | Cytotoxicity | 10.4 - 24.3 | Cancer cell lines |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chromene formation | Knoevenagel condensation (EtOH, reflux, 12 h) | 65–75 | |

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 50–60 | |

| Amide coupling | EDC, HOBt, DMF, RT, 24 h | 70–80 |

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions using SHELXL for refinement .

- NMR Spectroscopy : H/C NMR to confirm substitution patterns (e.g., nitro group at C6, chloro-methylphenyl moiety) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 399.05 for C₁₈H₁₂ClN₂O₅) .

Q. Key Data :

- X-ray bond lengths: C=O (1.21 Å), C–Cl (1.74 Å) .

- H NMR (DMSO-d₆): δ 8.45 (s, 1H, chromene H), 7.82 (d, J = 8.5 Hz, Ar–H) .

Advanced: How can contradictions in reported biological activity data be systematically addressed?

Answer:

Discrepancies (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from:

- Assay Conditions : pH, temperature, or solvent effects (e.g., DMSO concentration). Validate using orthogonal assays (SPR vs. enzymatic activity) .

- Compound Purity : Confirm >95% purity via HPLC (C18 column, MeOH/H₂O gradient) .

- Metabolite Interference : Perform stability studies in assay buffers (e.g., LC-MS monitoring over 24 h) .

Q. Table 2: Case Study – Kinase Inhibition Variability

| Study | IC₅₀ (nM) | Assay Conditions | Purity (%) |

|---|---|---|---|

| A | 12 ± 2 | pH 7.4, 1% DMSO | 98 |

| B | 45 ± 5 | pH 6.8, 2% DMSO | 90 |

Advanced: What computational strategies predict target binding modes and selectivity?

Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3POZ for kinase domains). Key interactions:

- Nitro group hydrogen bonds with Lys68.

- Chlorophenyl moiety in hydrophobic pocket .

- MD Simulations : Assess binding stability (50 ns simulations, AMBER force field). Metrics: RMSD < 2 Å indicates stable binding .

Basic: What are common biological targets for chromene carboxamide derivatives?

Answer:

- Kinases : CDK2, EGFR (via ATP-binding pocket disruption) .

- Inflammatory Targets : COX-2 inhibition (IC₅₀ ~10 µM) .

- Antimicrobial Targets : DNA gyrase (Gram-positive bacteria) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Solvent Screening : Replace DMF with THF/water biphasic systems to improve carboxamide coupling efficiency .

- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura cross-coupling (yield increase from 60% to 85%) .

- Flow Chemistry : Continuous nitration at 10°C reduces byproducts .

Advanced: How is compound stability evaluated under physiological conditions?

Answer:

- Thermal Stability : TGA shows decomposition onset at 210°C (ΔH = 150 J/g) .

- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0). LC-MS monitors degradation products (e.g., nitro group reduction to amine) .

Basic: What purification methods are effective for isolating the final product?

Answer:

- Column Chromatography : Silica gel (hexane/EtOAc 3:1) removes unreacted aniline .

- Recrystallization : DCM/hexane yields needle-shaped crystals (>99% purity) .

Advanced: How to address stereochemical challenges during synthesis?

Answer:

- Chiral Auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric Knoevenagel condensation (ee >90%) .

- Dynamic Resolution : Racemic mixtures in chiral solvents (e.g., (S)-limonene) .

Advanced: What formulation strategies improve solubility for in vivo studies?

Answer:

- Co-solvents : 10% Cremophor EL/ethanol (solubility: 2.5 mg/mL) .

- Nanoparticle Encapsulation : PLGA nanoparticles (size: 150 nm, PDI <0.1) enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.